Heptafluorure de rhénium

Vue d'ensemble

Description

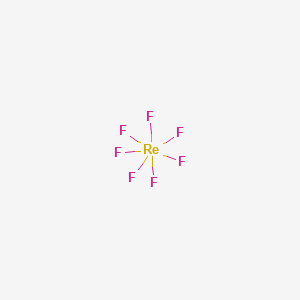

Rhenium heptafluoride is a chemical compound with the formula ReF₇ . It is a bright yellow crystalline solid and is notable for being the only thermally stable metal heptafluoride . The compound has a distorted pentagonal bipyramidal structure, which has been confirmed through neutron diffraction studies . This structure is non-rigid, as evidenced by electron diffraction studies .

Applications De Recherche Scientifique

Rhenium heptafluoride has several applications in scientific research:

Chemistry: It is used in the synthesis of various rhenium compounds and complexes.

Industry: Rhenium heptafluoride is used in the production of high-purity rhenium and its alloys.

Materials Science: The compound is used in the study of high-temperature materials and their properties.

Mécanisme D'action

Target of Action

Rhenium heptafluoride is a compound that primarily interacts with other elements and compounds during chemical reactions . Its primary targets are therefore the reactants in these chemical processes.

Mode of Action

ReF7 is known for its strong reactivity. It can be prepared from the elements at 400 °C , and it also can be produced by the explosion of rhenium metal under sulfur hexafluoride . It hydrolyzes under a base to form perrhenic acid and hydrogen fluoride . With fluoride donors such as CsF, the ReF−8 anion is formed, which has a square antiprismatic structure . With antimony pentafluoride, SbF5, a fluoride acceptor, the ReF+6 cation is formed .

Action Environment

The action of ReF7 can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as it can be prepared from the elements at 400 °C . Additionally, the presence of other compounds, such as bases or fluoride donors, can influence the reactions involving ReF7 .

Méthodes De Préparation

Rhenium heptafluoride can be synthesized through the direct reaction of rhenium metal with fluorine gas at elevated temperatures. The reaction is typically carried out at around 400°C :

2Re+7F2→2ReF7

Another method involves the explosion of rhenium metal under sulfur hexafluoride . Industrial production methods often utilize these reactions due to their efficiency in producing high-purity rhenium heptafluoride.

Analyse Des Réactions Chimiques

Rhenium heptafluoride undergoes several types of chemical reactions:

-

Hydrolysis: : When exposed to water, rhenium heptafluoride hydrolyzes to form perrhenic acid and hydrogen fluoride :

ReF7+4H2O→HReO4+7HF

-

Formation of Complexes: : With fluoride donors such as cesium fluoride, rhenium heptafluoride forms the ReF₈⁻ anion, which has a square antiprismatic structure . With antimony pentafluoride, a fluoride acceptor, it forms the ReF₆⁺ cation .

Comparaison Avec Des Composés Similaires

Rhenium heptafluoride is unique among metal heptafluorides due to its thermal stability. Similar compounds include:

Osmium heptafluoride (OsF₇): Unlike rhenium heptafluoride, osmium heptafluoride is not thermally stable.

Iodine heptafluoride (IF₇): This compound has a similar pentagonal bipyramidal structure but differs in its reactivity and stability.

Rhenium heptafluoride stands out due to its stability and unique structural properties, making it a valuable compound for various scientific and industrial applications.

Propriétés

IUPAC Name |

heptafluororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBKXWKPQUYIA-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Re](F)(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7Re | |

| Record name | rhenium heptafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium_heptafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168826 | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.196 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-21-9 | |

| Record name | Rhenium fluoride (ReF7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium heptafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of Rhenium heptafluoride and how was it determined?

A1: At low temperatures (1.5 Kelvin), Rhenium heptafluoride (ReF7) exhibits a distorted pentagonal bipyramidal structure with Cs (m) symmetry. This means the molecule has a central Rhenium atom bonded to seven Fluorine atoms, with two axial Re-F bonds slightly deviating from a linear arrangement and the five equatorial Fluorine atoms forming a slightly puckered ring. This structure was confirmed through high-resolution powder neutron diffraction experiments. []

Q2: Why is the molecular structure of Rhenium heptafluoride significant?

A2: ReF7 stands out as one of only two known stable binary compounds with the formula MX7, where M represents a metal atom and X represents a halide atom. The heptacoordinated nature of the Rhenium atom in this compound makes it a unique subject of study. []

Q3: What is known about the reactivity of Rhenium heptafluoride?

A3: Rhenium heptafluoride participates in both oxidation-reduction and halogen-exchange reactions. For instance, it can be used to synthesize Rhenium hexachloride (ReCl6), Rhenium pentabromide (ReBr5), and Rhenium pentafluoride (ReF5). These reactions highlight the versatile reactivity of ReF7 and its potential as a precursor for other Rhenium compounds. [, ]

Q4: What is the enthalpy of formation of Rhenium heptafluoride?

A5: The enthalpy of formation of solid Rhenium heptafluoride (ReF7(c)) is estimated to be -1432 ± 11 kJ mol-1. This value was determined indirectly by measuring the enthalpy of hydrolysis of ReF7(c) in a sodium hydroxide solution (Na) at 298.2 K. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.